5,5-Diethyl-1,3-oxazolidin-2-one
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Overview
Description
5,5-Diethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with two ethyl groups attached to the carbon at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of diethylamine with ethyl chloroformate, followed by cyclization with ethylene oxide. The reaction conditions often require a base such as sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as manganese dioxide can also enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 5,5-Diethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in the presence of a solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxazoles.
Reduction: Amines.
Substitution: Various substituted oxazolidinones depending on the substituent used.
Scientific Research Applications
5,5-Diethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of oxazolidinone-based antibiotics, which are effective against multi-drug resistant bacteria.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of specific stereoisomers in chemical reactions. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
5,5-Dimethyl-1,3-oxazolidin-2-one: Similar in structure but with methyl groups instead of ethyl groups.
4,4-Dimethyl-1,3-oxazolidin-2-one: Another oxazolidinone derivative with different substituents.
Uniqueness: 5,5-Diethyl-1,3-oxazolidin-2-one is unique due to its specific ethyl substitutions, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in the synthesis of certain chiral compounds and in applications where specific stereochemistry is crucial .
Properties
IUPAC Name |
5,5-diethyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKESKZXXTJESEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC(=O)O1)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325267 |
Source
|
Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63461-25-6 |
Source
|
Record name | NSC409509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-diethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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